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Compound of Interest

Compound Name: Olaparib impurity 1

CAS No.: 763113-06-0

Cat. No.: B12102464 Get Quote

Executive Summary
This technical guide outlines a robust protocol for the forced degradation (stress testing) of

Olaparib, a Poly (ADP-ribose) Polymerase (PARP) inhibitor.[1] Unlike standard templates, this

protocol addresses the specific physicochemical challenges of Olaparib, particularly its BCS

Class IV status (low solubility/low permeability) and its specific susceptibility to amide

hydrolysis and piperazine oxidation.

The objective is to generate a validated stability-indicating method (SIM) capable of separating

the active pharmaceutical ingredient (API) from its degradation products (DPs), specifically DP-

O1, DP-O2 (hydrolytic), and DP-O4 (oxidative), ensuring compliance with ICH Q1A(R2) and

Q1B guidelines.

Physicochemical Context & Molecule Analysis
Before initiating stress, one must understand the molecule's "breaking points."

Molecule: Olaparib (AZD2281)[2][3]

Chemical Name: 4-[(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-

fluorophenyl)methyl]phthalazin-1(2H)-one.[4]

Critical Structural Features:
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Phthalazinone Core: Generally stable but can undergo tautomeric shifts.

Amide Linkages: Two key amide bonds. The cyclopropyl-carbonyl-piperazine bond is the

"weak link," highly susceptible to hydrolysis.

Piperazine Ring: Prone to oxidative dehydrogenation.

Solubility Profile: Very low aqueous solubility (~0.1 mg/mL).[4][5][6]

Implication: Stress samples cannot be prepared in pure water. A co-solvent system

(DMSO or Methanol) is mandatory to ensure the drug is in solution before stress is

applied, preventing "pseudo-stability" due to precipitation.

pKa: ~12.07 (acidic) and -1.25 (basic).[5]

Experimental Protocol: Stress Conditions
General Strategy
The study targets 5-20% degradation. Excessive degradation (>20%) generates secondary

degradants that complicate the profile, while <5% is insufficient for method validation.

Crucial Pre-requisite: Prepare a Stock Solution of Olaparib at 1.0 mg/mL in Methanol or

Acetonitrile. Do not use water as the primary diluent.

Detailed Stress Workflows
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Stress Type Condition Duration
Target
Mechanism

Expert Insight
(Causality)

Acid Hydrolysis
1.0 N HCl at

80°C
1 - 4 Hours

Amide Bond

Cleavage

Olaparib forms

DP-O2 (m/z 367)

via cleavage of

the cyclopropyl

moiety. The

fluorophenyl-

phthalazinone

core remains

relatively intact.

Base Hydrolysis
0.1 N - 1.0 N

NaOH at 60°C
30 min - 2 Hours Amide Hydrolysis

Critical Control:

Olaparib is highly

labile in base.

Use lower

strength (0.1 N)

first. High

concentrations

(1M) can destroy

the molecule

instantly. Forms

DP-O1 (m/z 299)

and DP-O2.

Oxidation
3% - 15% H₂O₂

at RT
2 - 24 Hours

N-Oxidation /

Dehydrogenation

Forms DP-O4

(m/z 433) via

dehydrogenation

of the piperazine

ring. Sensitivity

varies; monitor

for precipitation.

Thermal 70°C - 80°C

(Dry)

3 - 7 Days Pyrolysis /

Rearrangement

Generally stable.

If solid state

melts,

interactions with

excipients (in
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drug product)

may accelerate

degradation.

Photolytic
1.2 million lux

hours (UV/Vis)
~5-7 Days

Radical induced

cleavage

Follow ICH Q1B

(Option 2). Keep

dark control.

Olaparib shows

minor sensitivity

to UV.

Quenching & Neutralization Protocol
Self-Validating Step: Failure to quench immediately results in "ongoing degradation" during

analysis, leading to poor reproducibility.

Acid Samples: Neutralize with equal volume/molarity of NaOH (e.g., 1 mL 1N HCl + 1 mL 1N

NaOH).

Base Samples: Neutralize with HCl. Warning: Check pH after neutralization; Olaparib may

precipitate if pH drifts too neutral/acidic in a highly aqueous environment. Maintain organic

ratio >50%.

Oxidation: Quench with Sodium Metabisulfite (Na₂S₂O₅) solution to eliminate residual

peroxide.

Analytical Methodology (HPLC/LC-MS)
To separate the parent peak from the specific impurities (DP-O1, DP-O2, DP-O4), use the

following validated conditions.

Instrument: UHPLC or HPLC with PDA (Photodiode Array) and optionally Q-TOF MS.

Column: InertSustain C18 or Waters Symmetry C18 (250 x 4.6 mm, 5 µm).

Why: C18 provides necessary retention for the hydrophobic phthalazinone core while

resolving the more polar hydrolytic degradants.
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Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid).

Mobile Phase B: Acetonitrile (ACN).[7]

Flow Rate: 1.0 mL/min.[1][7]

Detection: 254 nm (primary) and 278 nm (secondary).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B

0.0 90 10

5.0 70 30

15.0 20 80

20.0 20 80

22.0 90 10

25.0 90 10

Degradation Pathway Visualization[7]
The following diagram illustrates the mechanistic logic of Olaparib degradation, highlighting the

transition from the parent molecule to its primary impurities.
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Hydrolytic Pathway

Olaparib (Parent)
MW: 434.46

Structure: Phthalazinone-Piperazine-Cyclopropyl

Acidic Stress
(1N HCl, 80°C)

Basic Stress
(0.1N NaOH, 60°C)

Oxidative Stress
(H2O2)

DP-O2 (Hydrolytic)
m/z 367

Loss of Cyclopropyl-Carbonyl
(Amide Hydrolysis)

Primary Pathway
Amide Cleavage

Rapid Hydrolysis

DP-O1 (Hydrolytic)
m/z 299

Deep Hydrolysis
(Piperazine/Phthalazinone Cleavage)

Secondary Degradation
(Strong Base)

DP-O4 (Oxidative)
m/z 433

Dehydrogenation
(Piperazine Ring -2H)

Piperazine Dehydrogenation

Click to download full resolution via product page

Caption: Mechanistic degradation pathway of Olaparib showing critical hydrolytic cleavage of

the amide bond (DP-O2) and oxidative dehydrogenation (DP-O4).

Expert Insights & Troubleshooting
The "Base Stability" Controversy
Literature presents conflicting data regarding Olaparib's stability in base.[8][9] Some reports

suggest stability, while others claim rapid degradation.[8][9]

Resolution: This discrepancy is solvent-dependent. In protic solvents (water/methanol rich),

base hydrolysis is accelerated. In aprotic solvents, it may appear slower.[9]

Protocol Adjustment: Ensure your stress media contains at least 20% water to mimic

physiological hydrolysis potential realistically.

Mass Balance Issues
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Due to Olaparib's low solubility, precipitation during quenching is a common failure mode,

leading to poor mass balance (Sum of Impurities + Assay < 95%).

Fix: Always dilute quenched samples with Acetonitrile (or mobile phase B) rather than water

before injection to redissolve any micro-precipitates.

Peak Purity
Use a PDA detector to scan 200-400 nm. Ensure the "Purity Angle" is less than the "Purity

Threshold" for the Olaparib peak. Co-elution of DP-O2 with the parent peak is a risk if the

gradient slope is too steep at the beginning.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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